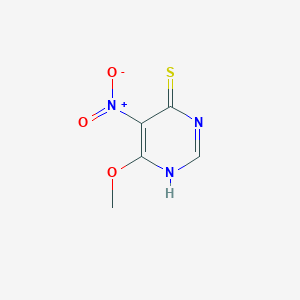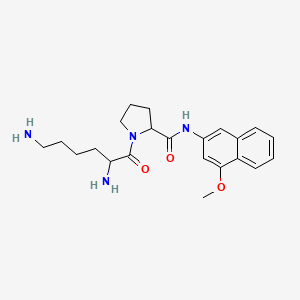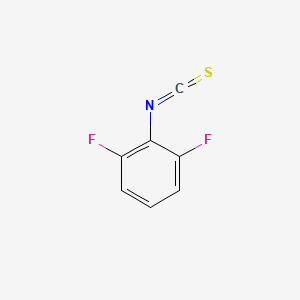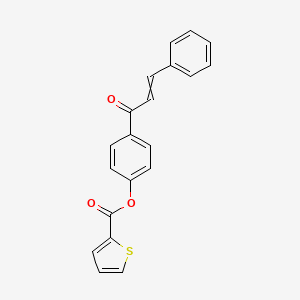
2-Methyl-5-(trifluoromethyl)benzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-5-(trifluoromethyl)benzyl bromide” is a chemical compound with the molecular formula C9H8BrF3 . It is used for research purposes . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-(trifluoromethyl)benzyl bromide” can be represented by the SMILES string CC1=CC(CBr)=C(C(F)(F)F)C=C1 . The InChI representation is 1S/C9H8BrF3/c1-6-2-3-8(9(11,12)13)7(4-6)5-10/h2-4H,5H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-5-(trifluoromethyl)benzyl bromide” include a molecular weight of 253.06 , a refractive index of n20/D 1.494 (lit.) , a boiling point of 72°C/7.5mmHg (lit.) , and a density of 1.571g/mL at 25°C (lit.) .
Wissenschaftliche Forschungsanwendungen
Nucleophilic Trifluoromethylation Reactions
The utility of 2-Methyl-5-(trifluoromethyl)benzyl bromide extends into nucleophilic trifluoromethylation reactions. A study detailed the use of ionic liquids as reaction media for such reactions, highlighting the conversion of benzyl bromide to benzyl fluoride. This exemplifies the chemical's versatility in facilitating C-C bond formation reactions under catalyzed conditions, offering a green chemistry approach by potentially replacing more toxic solvents with ionic liquids (Kim & Shreeve, 2004).
Benzylic Brominations
Benzylic bromination is another significant application, where N-bromosuccinimide is used in (trifluoromethyl)benzene with photochemical activation. This method offers a cleaner, rapid, and high-yielding reaction, showcasing the compound's role in substituting conventional, more toxic solvents for environmentally friendlier options (Suarez et al., 2009).
Synthesis and Biological Activity
Research has also delved into the synthesis of natural product derivatives using benzyl bromides as starting materials. These synthesized compounds have been evaluated for their inhibitory effects against various enzymes, demonstrating the compound's potential in medicinal chemistry for drug discovery and development (Bayrak et al., 2019).
Trifluoromethylation of Benzyl Bromides
A groundbreaking method described the copper-mediated chemoselective trifluoromethylation at the benzylic position, utilizing shelf-stable electrophilic trifluoromethylating reagents. This represents a novel pathway for introducing trifluoromethyl groups to benzyl bromides, significantly enriching the toolbox for structural diversification in pharmaceutical research (Kawai et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to be used in proteomics research , which suggests that it may interact with proteins or other biomolecules.
Mode of Action
Benzyl bromides are generally known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in the target molecules.
Result of Action
It is known to cause burns of eyes, skin, and mucous membranes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-5-(trifluoromethyl)benzyl bromide. For instance, thermal decomposition can lead to the release of irritating gases and vapors .
Eigenschaften
IUPAC Name |
2-(bromomethyl)-1-methyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6-2-3-8(9(11,12)13)4-7(6)5-10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYDOVMTWZCBIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225099 |
Source


|
| Record name | 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethyl)benzyl bromide | |
CAS RN |
261952-17-4 |
Source


|
| Record name | 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Methylpropyl)sulfanyl]benzoic acid](/img/structure/B1350959.png)



![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)





